molecular formula C17H29BN4O2 B1407114 2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine CAS No. 1489230-58-1

2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine

Cat. No.: B1407114
CAS No.: 1489230-58-1
M. Wt: 332.3 g/mol
InChI Key: ZBSLDTFDJXKHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains a pyridine ring and a piperazine ring, both of which are common motifs in medicinal chemistry . It also contains a tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester. Boronic esters are often used in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds .

Scientific Research Applications

Catalytic Enantioselective Borane Reduction

The compound is involved in the catalytic enantioselective borane reduction of benzyl oximes, leading to the preparation of chiral pyridyl amines. This process is significant in asymmetric reduction and waste disposal, showcasing the compound's relevance in catalytic processes (Huang, Ortiz-Marciales, & Hughes, 2011).

Synthesis and Crystal Structure Analysis

The compound is used as a boric acid ester intermediate in benzene rings. Its synthesis involves a three-step substitution reaction. The compound's structure is confirmed by various spectroscopic methods and single-crystal X-ray diffraction. Additionally, density functional theory (DFT) is used for molecular structure calculation, providing insights into the physicochemical properties of these compounds (Huang et al., 2021).

Group 12 Metal Complexes

This compound forms part of a series of group 12 metal complexes. The involvement of piperazine nitrogen in the coordination leads to structural diversity in these complexes. These complexes are studied for their coordination environments, bond lengths, and photoluminescence properties, indicating their potential in material science and luminescent applications (Purkait, Aullón, Zangrando, & Chakraborty, 2017).

Synthesis of Novel Macrocycle Compounds

The compound is involved in the synthesis of novel macrocycles, which exhibit fluorescent properties and potential as cationic sensors, particularly for metal ions like Pb2+. These macrocycles are also assessed for their cytotoxicity and capability in detecting Pb2+ in cell environments, emphasizing their application in biosensing and environmental monitoring (Abdolmaleki, Ghadermazi, Bagheri, Rudbari, & Bruno, 2020).

Properties

IUPAC Name

2-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BN4O2/c1-16(2)17(3,4)24-18(23-16)14-5-6-15(20-13-14)22-11-9-21(8-7-19)10-12-22/h5-6,13H,7-12,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSLDTFDJXKHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine
Reactant of Route 3
Reactant of Route 3
2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine
Reactant of Route 4
Reactant of Route 4
2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine
Reactant of Route 6
Reactant of Route 6
2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.